1-benzoyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Description
1-benzoyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of 1,3,4-thiadiazole makes it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C22H22N4O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-benzoyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22N4O2S/c27-20(23-22-25-24-19(29-22)15-16-7-3-1-4-8-16)17-11-13-26(14-12-17)21(28)18-9-5-2-6-10-18/h1-10,17H,11-15H2,(H,23,25,27) |
InChI Key |
GZAGEULYFUGESD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: The 1,3,4-thiadiazole ring is synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives.
Introduction of benzyl group: The benzyl group is introduced through nucleophilic substitution reactions, where benzyl halides react with the thiadiazole ring.
Formation of piperidine-4-carboxamide: The piperidine-4-carboxamide moiety is synthesized by reacting piperidine with appropriate carboxylic acid derivatives.
Coupling reactions: The final compound is obtained by coupling the benzoyl group with the thiadiazole-piperidine intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acid or base catalysts depending on the reaction.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further modified for specific applications .
Scientific Research Applications
1-benzoyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves:
Comparison with Similar Compounds
Similar Compounds
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Known for its anticancer properties.
1,3,4-thiadiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
1-benzoyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
